2-(3-Cyanobenzenesulfonamido)propanoic acid

Description

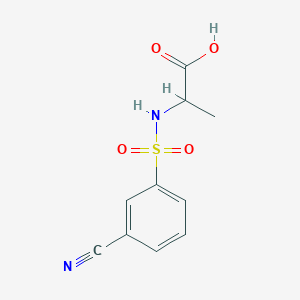

2-(3-Cyanobenzenesulfonamido)propanoic acid is a sulfonamide derivative featuring a propanoic acid backbone substituted with a 3-cyanobenzenesulfonamido group.

Properties

Molecular Formula |

C10H10N2O4S |

|---|---|

Molecular Weight |

254.26 g/mol |

IUPAC Name |

2-[(3-cyanophenyl)sulfonylamino]propanoic acid |

InChI |

InChI=1S/C10H10N2O4S/c1-7(10(13)14)12-17(15,16)9-4-2-3-8(5-9)6-11/h2-5,7,12H,1H3,(H,13,14) |

InChI Key |

IBGWZVPGNRRQDW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyanobenzenesulfonamido)propanoic acid typically involves the reaction of 3-cyanobenzenesulfonyl chloride with alanine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyanobenzenesulfonamido)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfonic acids or other oxidized derivatives.

Reduction: Amines or other reduced forms.

Substitution: Various substituted sulfonamides or other derivatives.

Scientific Research Applications

2-(3-Cyanobenzenesulfonamido)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Cyanobenzenesulfonamido)propanoic acid involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate enzyme activity. This interaction can lead to the inhibition of enzyme function or alteration of signaling pathways, depending on the specific target .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs, their substituents, molecular properties, and applications:

Notes:

- Molecular Weight Calculation: For this compound, the molecular weight is inferred from analogs.

- Substituent Effects: Electron-Withdrawing Groups (EWGs): The 3-cyano group enhances acidity and polar interactions compared to halogens (fluoro, chloro) or carbamoyl groups . Positional Isomerism: Fluorine at the 2-position () vs. 3-position () alters steric and electronic profiles, impacting target binding.

Detailed Analysis of Structural and Functional Differences

Electronic and Steric Effects

- 3-Cyanophenyl vs. Halogenated Phenyls: The cyano group (-CN) is a stronger EWG than fluorine (-F) or chlorine (-Cl), increasing the sulfonamide’s acidity (pKa reduction) and hydrogen-bonding capacity. This may enhance binding to polar active sites in enzymes .

Solubility and Physicochemical Properties

- Polarity: The cyano group improves water solubility relative to chlorophenyl analogs but may reduce it compared to carbamoyl derivatives (e.g., 3-carbamoyl-2-(3-fluorobenzenesulfonamido)propanoic acid) due to the latter’s hydrogen-bonding capacity .

- Melting Points: Fluorophenyl and chlorophenyl derivatives typically exhibit higher melting points than cyano analogs due to stronger halogen-based intermolecular forces .

Biological Activity

2-(3-Cyanobenzenesulfonamido)propanoic acid is a sulfonamide compound with significant potential in medicinal chemistry. Its structure, characterized by a sulfonamide group attached to a propanoic acid backbone, suggests various biological activities, particularly in the fields of antibacterial and anti-inflammatory research. This article explores the compound's biological activity, synthesis, and potential therapeutic applications based on diverse scientific literature.

- Molecular Formula : C10H10N2O4S

- Molecular Weight : 254.26 g/mol

- Functional Groups : Sulfonamide, carboxylic acid

Antibacterial Properties

Research indicates that compounds with sulfonamide groups often exhibit antibacterial activity. The mechanism typically involves inhibition of bacterial folate synthesis, which is crucial for nucleic acid production. Preliminary studies on this compound suggest it may act similarly, although specific data on its efficacy against particular bacterial strains remains limited.

Anti-inflammatory Effects

Sulfonamide derivatives have been studied for their anti-inflammatory properties. The presence of the cyanobenzene moiety may enhance these effects by modulating inflammatory pathways. However, detailed studies specifically investigating the anti-inflammatory activity of this compound are still needed.

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of the sulfonamide : Reaction of 3-cyanobenzenesulfonyl chloride with an amine.

- Coupling with propanoic acid : Utilizing standard coupling reagents to form the final product.

These methods highlight the compound's synthetic accessibility and potential for further modifications to enhance biological activity.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Molecular Formula | Key Features | Potential Activity |

|---|---|---|---|

| 3-(4-Cyanophenyl)-2-[(phenylsulfonyl)amino]propanoic acid | C16H14N2O4S | Additional phenyl group | Antibacterial |

| 3-carbamoyl-2-[(3-cyanobenzene)sulfonamido]propanoic acid | C11H11N3O5S | Carbamoyl group included | Anti-inflammatory |

| N-benzyl-N-arylsulfonamide derivatives | Varies | Diverse structures | Varies widely |

Case Studies and Research Findings

- In vitro Studies : Initial in vitro assays have shown that derivatives of sulfonamide compounds can inhibit bacterial growth effectively. Future studies should focus on quantifying the antibacterial activity of this compound against various pathogens.

- Pharmacokinetic Studies : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is critical for evaluating the therapeutic potential of this compound. Preliminary data suggest favorable pharmacokinetic profiles typical of sulfonamide derivatives.

- Clinical Implications : Given its structural characteristics, there is potential for development into a therapeutic agent targeting infections or inflammatory conditions. Further clinical trials will be necessary to validate these applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.